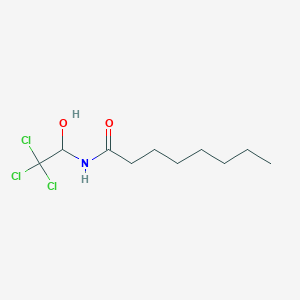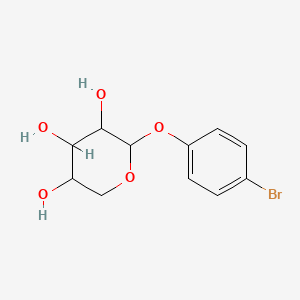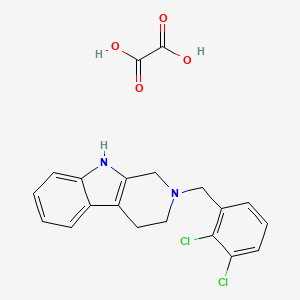
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, also known as TOPO, is a chemical compound widely used in scientific research for its ability to act as a solvent and extractant. Its unique properties make it an essential component in various chemical and biochemical processes.
科学的研究の応用
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is widely used in scientific research as a solvent and extractant due to its unique properties. It is commonly used in the extraction and purification of metals, such as rare earth elements, from ores and other materials. It is also used as a solvent in the synthesis of nanoparticles, and as a surfactant in the preparation of emulsions and microemulsions.
作用機序
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide acts as a chelating agent, forming complexes with metal ions through coordination bonds. The trichloroacetyl group of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide forms a stable bond with the metal ion, while the hydroxyethyl group provides solubility in organic solvents. This unique structure allows N-(2,2,2-trichloro-1-hydroxyethyl)octanamide to selectively extract and purify metals from complex mixtures.
Biochemical and Physiological Effects:
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it a safe and effective solvent for scientific research.
実験室実験の利点と制限
One of the main advantages of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is its ability to selectively extract and purify metals from complex mixtures. It is also highly soluble in organic solvents, making it an ideal solvent for many chemical and biochemical processes. However, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has some limitations in lab experiments, such as its high cost and limited availability. It is also sensitive to moisture and air, which can affect its stability and purity.
将来の方向性
There are several future directions for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in scientific research. One area of interest is the development of new and improved methods for the extraction and purification of rare earth elements, which are essential components in many high-tech applications. Another area of interest is the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the synthesis of nanoparticles with specific properties and applications. Additionally, there is potential for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the development of new drugs and therapies, as its unique structure and properties may have applications in the field of medicine.
Conclusion:
In conclusion, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, or N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, is a versatile and essential compound in scientific research. Its unique properties make it an ideal solvent and extractant for various chemical and biochemical processes. While it has some limitations, its potential applications in the fields of materials science, medicine, and environmental science make it an important area of research for the future.
合成法
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is synthesized through a multi-step process involving the reaction of octanoyl chloride with triethylamine to form octanoyl triethylammonium chloride. This intermediate is then reacted with trichloroacetic acid to produce N-(2,2,2-trichloro-1-hydroxyethyl)octanamide. The final product is purified through distillation and recrystallization to obtain a high purity compound.
特性
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl3NO2/c1-2-3-4-5-6-7-8(15)14-9(16)10(11,12)13/h9,16H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKYGGGBBJDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)

![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)